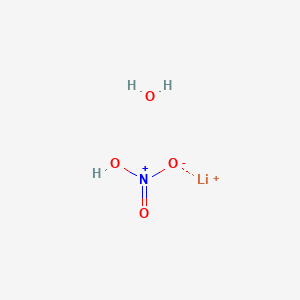
Lithium;nitric acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium nitrate hydrate is an inorganic compound with the chemical formula LiNO₃·3H₂O. It is the lithium salt of nitric acid and is known for its deliquescent properties, meaning it can absorb moisture from the air to form a hydrated compound. This compound is of interest due to its various applications in thermal energy storage, pyrotechnics, and as an oxidizing agent.
准备方法
Synthetic Routes and Reaction Conditions
Lithium nitrate hydrate can be synthesized by reacting lithium carbonate or lithium hydroxide with nitric acid. The reaction is as follows:
Li2CO3+2HNO3→2LiNO3+H2O+CO2
In this reaction, lithium carbonate reacts with nitric acid to produce lithium nitrate, water, and carbon dioxide. The resulting lithium nitrate can then absorb water to form lithium nitrate hydrate.
Industrial Production Methods
In industrial settings, lithium nitrate is often produced by neutralizing lithium hydroxide with nitric acid. The process involves dissolving lithium hydroxide in water, adding nitric acid to the solution, and then evaporating the water to obtain lithium nitrate. The lithium nitrate is then allowed to absorb moisture to form the hydrated compound.
化学反应分析
Types of Reactions
Lithium nitrate hydrate undergoes several types of chemical reactions, including:
Oxidation: As an oxidizing agent, lithium nitrate can facilitate the oxidation of other substances.
Reduction: It can be reduced to lithium nitrite under certain conditions.
Decomposition: Upon heating, lithium nitrate decomposes to form lithium oxide, nitrogen dioxide, and oxygen.
Common Reagents and Conditions
Oxidation: Lithium nitrate hydrate is used in pyrotechnics to oxidize metals and other fuels.
Reduction: It can be reduced using reducing agents like hydrogen gas.
Decomposition: Heating lithium nitrate hydrate to temperatures above 600°C results in its decomposition.
Major Products Formed
Oxidation: The major products depend on the substance being oxidized.
Reduction: Lithium nitrite is a common product.
Decomposition: Lithium oxide, nitrogen dioxide, and oxygen are the primary products.
科学研究应用
Lithium nitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Lithium nitrate is used in molecular biology for the precipitation of nucleic acids.
Medicine: Lithium compounds, including lithium nitrate, are studied for their potential therapeutic effects in treating mood disorders.
Industry: It is used in the production of ceramics, glass, and as a heat transfer fluid in solar energy applications.
作用机制
The mechanism by which lithium nitrate hydrate exerts its effects varies depending on its application:
Oxidizing Agent: It facilitates the transfer of oxygen atoms to other substances, thereby oxidizing them.
Thermal Energy Storage: Lithium nitrate hydrate has a high specific heat of fusion, making it effective for storing thermal energy.
Biological Effects: In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, contributing to its mood-stabilizing effects.
相似化合物的比较
Similar Compounds
Sodium nitrate: Similar to lithium nitrate, sodium nitrate is also an oxidizing agent and is used in similar applications.
Potassium nitrate: Another oxidizing agent, potassium nitrate is commonly used in fertilizers and pyrotechnics.
Ammonium nitrate: Known for its use in explosives and fertilizers, ammonium nitrate shares some chemical properties with lithium nitrate.
Uniqueness
Lithium nitrate hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its high specific heat of fusion makes it particularly valuable for thermal energy storage applications, distinguishing it from other nitrates.
属性
IUPAC Name |
lithium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSGTJARKVMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N+](=O)(O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiNO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
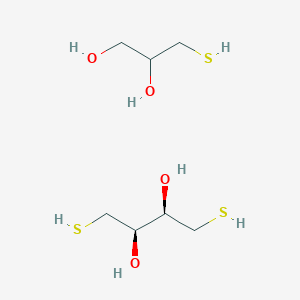
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)

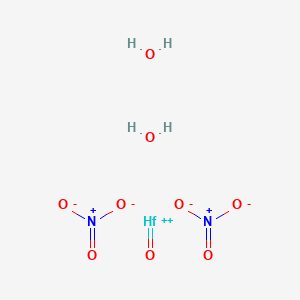

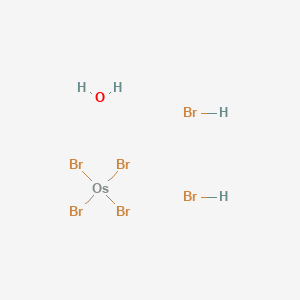
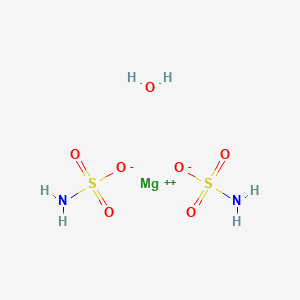
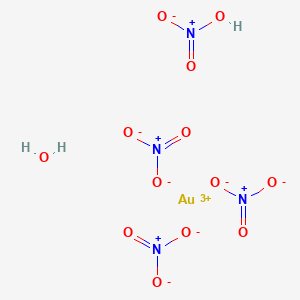
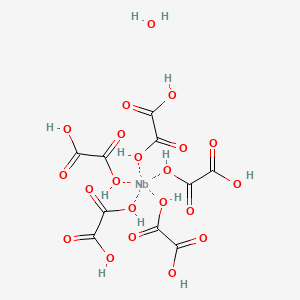
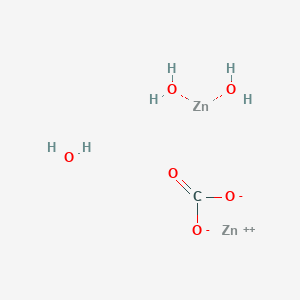
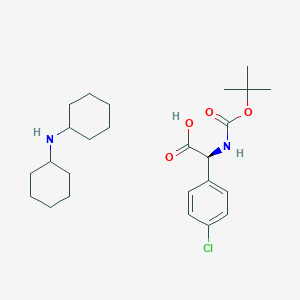

![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B6313779.png)
